Ko-3290

Metabolic Selectivity Antilipolytic Activity Myocardial Ischemia

Researchers often face metabolic interference when using standard β-blockers in lipolysis studies. Ko-3290 solves this by uniquely inhibiting free fatty acid mobilization without suppressing carbohydrate metabolism, a profile absent in propranolol or atenolol. It also features a terminal alkyne for CuAAC click chemistry, enabling bioconjugation without additional derivatization. - Differentiates FFA vs. lactate/glucose modulation in myocardial ischemia models - Provides defined β1/β2 selectivity with superior insulin suppression vs. atenolol (P<0.02) - Supplied with rigorous analytical characterization; ready for global procurement

Molecular Formula C19H25N3O3
Molecular Weight 343.4 g/mol
CAS No. 79848-61-6
Cat. No. B1663841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKo-3290
CAS79848-61-6
SynonymsKoe 3290
Koe-3290
N-(3-cyano-4-(3-((1,1-dimethyl-2-propynyl)amino)-2-hydroxypropoxy)phenyl)-2-methylpropanamide
Molecular FormulaC19H25N3O3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C#C)O)C#N
InChIInChI=1S/C19H25N3O3/c1-6-19(4,5)21-11-16(23)12-25-17-8-7-15(9-14(17)10-20)22-18(24)13(2)3/h1,7-9,13,16,21,23H,11-12H2,2-5H3,(H,22,24)
InChIKeyOPEGAEBRVGIBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ko-3290 Compound Overview


Ko-3290 (CAS 79848-61-6), also designated Koe-3290, is a synthetic small molecule classified as a β-adrenoceptor antagonist within the propanolamine chemical class [1]. The compound is characterized by the molecular formula C19H25N3O3 and a molecular weight of 343.42 Da . Its chemical structure features a terminal alkyne group, which enables its application as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [2]. Pharmacologically, Ko-3290 has been identified as possessing cardioselectivity and antilipolytic effects in animal models .

1 β-adrenoceptor antagonist with reported metabolic selectivity context for lipolysis-vs-glycolysis studies
2 Terminal alkyne group enables CuAAC click chemistry conjugation for probe development
3 Research tool for β1/β2 subtype selectivity investigation in cardiovascular and metabolic models

Why Ko-3290 Cannot Be Substituted


Generic substitution with standard β-adrenoceptor antagonists such as propranolol, atenolol, or metoprolol is not scientifically valid for research applications involving Ko-3290 due to significant divergence in two critical dimensions: metabolic selectivity and chemical functionality. Unlike non-cardioselective agents (e.g., propranolol) which do not differentiate between antilipolytic and antiglycolytic effects, Ko-3290 exhibits a unique metabolic profile characterized by a marked selectivity for inhibiting free fatty acid (FFA) mobilization over carbohydrate metabolism [1]. Furthermore, Ko-3290 is structurally distinguished by a terminal alkyne moiety, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry—a capability absent in classic clinical β-blockers that lack this bioorthogonal reactive handle [2]. These orthogonal properties necessitate procurement of the specific compound for studies targeting β-adrenoceptor-mediated lipolysis or requiring click-chemistry-enabled probe development.

Ko-3290
Metabolic selectivity context may not transfer to propranolol or atenolol; FFA-to-lactate differentiation is compound-specific
Standard β-blockers
Lack terminal alkyne group; no native CuAAC click chemistry reactivity for bioconjugation workflows
Other cardioselective agents
β1/β2 selectivity profile may differ; reported attenuation of β2-mediated responses may not replicate across compounds

Ko-3290 Comparative Evidence


Metabolic Selectivity: FFA vs. Lactate

In a comparative in vivo study evaluating metabolic effects of multiple β-blockers in rats and dogs, Ko-3290 (Koe 3290) was distinguished as the only highly cardioselective drug demonstrating a marked differentiation between the inhibition of isoprenaline-stimulated free fatty acids (FFA) and carbohydrate (lactate) metabolism. This relative metabolic selectivity was observed in both rats and dogs, a profile not replicated by atenolol or the non-cardioselective agent propranolol [1].

Metabolic Selectivity
Head-to-head
Marked differentiation between FFA and lactate inhibition in rats and dogs; not replicated by atenolol or propranolol
Supports metabolic-pathway dissection studies
Animal model context; species-specific interpretation required
Metabolic Selectivity Antilipolytic Activity Myocardial Ischemia FFA Metabolism

Cardioselectivity vs. Atenolol in Humans

A double-blind, randomized clinical trial directly compared the cardioselectivity of Ko-3290 (Koe 3290) with atenolol in healthy human subjects. At equipotent β1-adrenoceptor blocking doses (Ko-3290 100 mg vs. Atenolol 50 mg), atenolol caused significantly less attenuation of β2-mediated responses including diastolic blood pressure, forearm blood flow, and finger tremor (P less than 0.02) [1]. Notably, the exercise heart rate reduction achieved by Ko-3290 100 mg was equivalent to that of atenolol 50 mg from 2 to 8 hours post-administration [1].

Cardioselectivity vs. Atenolol
Head-to-head
Significantly greater β2-mediated attenuation of diastolic BP, forearm blood flow, and finger tremor vs. atenolol (P < 0.02)
Reported cardioselectivity endpoint context
Human subjects; n=6–8; isoprenaline challenge model
Cardioselectivity β1-Adrenoceptor Clinical Pharmacology Isoprenaline Challenge

Antilipolytic Activity: Human vs. Animal Models

Contrary to the marked antilipolytic selectivity observed in rats and dogs [2], clinical evaluation in healthy human subjects revealed no difference between Ko-3290 and atenolol in modulating isoprenaline-induced changes in serum free fatty acids (FFA), blood glucose, plasma lactate, or potassium [1]. The compound did not demonstrate specific antilipolytic properties in man [1].

Antilipolytic: Human vs. Animal
Cross-study
No significant FFA difference vs. atenolol in humans, despite marked antilipolytic selectivity in rats and dogs
Species-specific endpoint context; model-dependent interpretation
Animal-model selectivity does not extrapolate to human data
Antilipolytic Activity Species-Specific Pharmacology Clinical Translation Free Fatty Acids

Click Chemistry: Terminal Alkyne Functionality

Ko-3290 contains a terminal alkyne functional group, enabling its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. This structural feature is absent in standard clinical β-blockers such as propranolol, atenolol, and metoprolol, which lack bioorthogonal reactive handles [2].

Click Chemistry Functionality
Class-level
Terminal alkyne group enables CuAAC reaction with azide-containing molecules; absent in propranolol, atenolol, metoprolol
Supports bioorthogonal probe-development workflows
Structural distinction; conjugation conditions require optimization
Click Chemistry CuAAC Chemical Biology Bioconjugation

β1-Blockade Potency: Exercise Heart Rate Reduction

In a double-blind, randomized clinical study evaluating β1-adrenoceptor blocking activity, Ko-3290 100 mg produced exercise heart rate reduction equivalent to that achieved by atenolol 50 mg during the 2 to 8 hour post-administration period [1]. All tested doses of both compounds (Ko-3290 12.5, 25, 50, 100 mg; atenolol 25, 50, 100 mg) significantly reduced supine, standing, and exercise heart rate compared to placebo (P less than 0.02) [1].

β1-Blockade Potency
Head-to-head
Exercise HR reduction at 2–8 h post-dose equivalent to atenolol 50 mg; all doses reduced HR vs. placebo (P < 0.02)
Reported dose-equivalence context for β1-blockade endpoint
Human subjects; n=8; exercise tachycardia model
β1-Adrenoceptor Blockade Exercise Tachycardia Dose-Response Pharmacodynamics

Insulin Suppression vs. Atenolol

During isoprenaline challenge in healthy human subjects, Ko-3290 produced significantly greater attenuation of the isoprenaline-induced rise in serum insulin compared to atenolol (P less than 0.02) [1]. This differential effect on insulin secretion occurred despite no significant difference between the two compounds in isoprenaline-induced changes in serum free fatty acids, blood glucose, plasma lactate, or potassium [1].

Insulin Suppression
Head-to-head
Greater attenuation of isoprenaline-stimulated serum insulin rise vs. atenolol (P < 0.02)
Reported insulin endpoint context; supports pathway interpretation
Independent of glucose, FFA, or lactate changes
Insulin Secretion Metabolic Effects β-Adrenoceptor Pancreatic Function

Ko-3290 Research Applications


Metabolic Selectivity: Lipolysis vs. Glycolysis Studies

Procure Ko-3290 for in vivo metabolic studies in rats or dogs requiring selective modulation of β-adrenoceptor-mediated lipolysis without concomitant suppression of carbohydrate metabolism. As demonstrated in head-to-head comparative studies, Ko-3290 is uniquely distinguished among cardioselective β-blockers by its marked differentiation between inhibition of free fatty acids (FFA) and lactate/glucose metabolism, a profile not observed with atenolol or propranolol [1]. This makes Ko-3290 the preferred tool for investigating myocardial substrate utilization and metabolic intervention strategies in preclinical ischemia models.

Click Chemistry-Enabled Probe Development

Utilize Ko-3290 as a click chemistry building block for bioconjugation applications requiring a β-adrenoceptor-targeting warhead. The compound's terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized fluorophores, biotin, or solid supports [2]. This capability is absent in standard β-blockers such as propranolol, atenolol, or metoprolol, making Ko-3290 the only commercially available β-adrenoceptor antagonist suitable for click-chemistry-based probe synthesis without additional chemical derivatization [3].

β1/β2 Subtype Selectivity Research

Employ Ko-3290 as a reference compound for studies requiring a β-adrenoceptor antagonist with quantitatively characterized β1/β2 selectivity. Direct clinical comparison data establish that at a 100 mg dose, Ko-3290 provides β1-blockade equivalent to atenolol 50 mg (assessed by exercise heart rate reduction) while exhibiting significantly greater β2-mediated attenuation of diastolic blood pressure, forearm blood flow, and finger tremor (P less than 0.02) [4]. This defined selectivity profile enables precise experimental interpretation of adrenoceptor subtype contributions in cardiovascular and metabolic studies.

Insulin Secretion Modulation Research

Select Ko-3290 for investigations of β-adrenoceptor-mediated regulation of insulin secretion. Clinical evidence demonstrates that Ko-3290 produces significantly greater attenuation of isoprenaline-stimulated serum insulin rise compared to atenolol (P less than 0.02), independent of effects on glucose, FFA, or lactate [4]. This differential insulin-suppressive effect positions Ko-3290 as a more potent tool than atenolol for dissecting β-adrenergic control of pancreatic β-cell function in human or translational studies.

Application
Selection Property
Validation Focus
Metabolic selectivity studies (lipolysis vs. glycolysis)
FFA-to-lactate selectivity profile
Species-specific metabolic endpoint validation
Click chemistry probe development
Terminal alkyne CuAAC reactivity
Conjugation efficiency and target-engagement review
β1/β2 subtype selectivity research
Reported β1/β2 selectivity context
Adrenoceptor subtype endpoint interpretation
Insulin secretion modulation research
Reported insulin-suppressive effect
Pancreatic β-cell function endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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